The primary method for synthesizing methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is through the Baylis-Hillman reaction. This reaction involves the following steps:
The use of solid reaction media like silica gel not only improves the efficiency of the synthesis but also makes it feasible for larger-scale production, which is beneficial for industrial applications .
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate has a complex molecular structure characterized by:
Key IR absorption peaks include:
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate can undergo various chemical transformations:
The mechanism of action for methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate primarily revolves around its functional groups:
This dual functionality allows the compound to interact with diverse molecular targets, making it suitable for applications in organic synthesis and medicinal chemistry.
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate exhibits several notable physical and chemical properties:
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate has several significant applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: